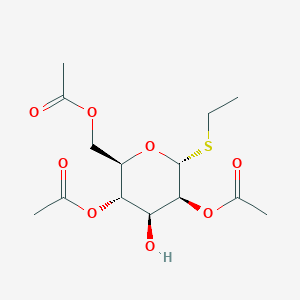

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside

描述

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside is a chemical compound extensively used in scientific research. It exhibits remarkable properties that enable its application in various fields including drug synthesis, carbohydrate chemistry, and bioorganic studies.

准备方法

The synthesis of Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside typically involves the acetylation of the corresponding thiomannopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound.

化学反应分析

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Intermediate Synthesis

Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for regioselective modifications that are essential for developing glycosylated drugs. The acetyl groups protect hydroxyl functionalities during reactions, enabling the selective introduction of other functional groups or the formation of glycosidic bonds.

Case Study: Glycoconjugates in Drug Development

Research has demonstrated the utility of this compound in synthesizing glycoconjugates that enhance the efficacy of therapeutic agents. For instance, conjugating ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside with proteins has been explored to improve drug delivery systems and target specific cellular receptors .

Synthesis of Oligosaccharides

This compound is pivotal in the synthesis of oligosaccharides through glycosylation reactions. Its thiomannopyranoside structure facilitates the formation of glycosidic linkages with other sugar units or aglycones.

Table 1: Comparison of Glycosylation Methods Using Thiomannopyranosides

| Method | Yield (%) | Selectivity | Comments |

|---|---|---|---|

| Traditional Glycosylation | 60-80 | Moderate | Requires careful control of conditions |

| Thioglycoside Method | 80-95 | High | Improved regioselectivity |

| Enzymatic Glycosylation | 70-90 | High | Mild conditions; environmentally friendly |

The thioglycoside method is particularly advantageous due to its higher yields and selectivity compared to traditional methods .

Radiopharmaceutical Applications

Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside has been investigated for its potential use in radiopharmaceuticals. The ability to conjugate this compound with radiolabeled entities allows for the development of imaging agents that can target specific tissues or tumors.

Case Study: Targeted Imaging Agents

In one study, this compound was conjugated with human serum albumin to create a radiolabeled agent for imaging cancerous tissues. The resulting glycoconjugate demonstrated enhanced binding affinity to cancer cells compared to non-glycosylated counterparts .

Glycobiology Research

In glycobiology, ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside plays a role in studying carbohydrate-protein interactions. Its derivatives can be used to probe the functions of glycoproteins and glycolipids in biological systems.

Research Insights

Studies have shown that modifying proteins with thiomannopyranosides can influence their biological activity and stability, providing insights into their roles in cellular recognition and signaling pathways .

Biochemical Analysis Techniques

This compound is also utilized in biochemical analysis techniques such as mass spectrometry and NMR spectroscopy for structural elucidation of complex carbohydrates.

Table 2: Analytical Techniques Utilizing Thiomannopyranosides

| Technique | Application |

|---|---|

| Mass Spectrometry | Structural analysis of oligosaccharides |

| NMR Spectroscopy | Determination of anomeric configurations |

| HPLC | Purification and characterization |

These techniques leverage the unique properties of thiomannopyranosides to provide detailed information about carbohydrate structures and their interactions .

作用机制

The mechanism of action of Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside involves its interaction with specific molecular targets. It can inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

相似化合物的比较

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside can be compared with other similar compounds such as:

Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate: This compound also undergoes acetylation and is used in similar research applications.

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside: Another acetylated sugar derivative used in carbohydrate chemistry.

This compound is unique due to its specific thiomannopyranoside structure, which imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.

生物活性

Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside is a glycoside derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is primarily studied for its role in glycosylation reactions and its implications in medicinal chemistry, particularly concerning its antiviral properties and interactions with various biological targets.

Chemical Structure and Properties

Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside is characterized by the presence of acetyl groups at the 2, 4, and 6 positions on the mannopyranoside ring. The thiomannopyranoside structure enhances its reactivity in glycosylation reactions, making it a valuable intermediate in synthetic chemistry.

Antiviral Properties

Research indicates that compounds similar to Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside exhibit significant antiviral activity. For instance, studies have shown that thiomannopyranosides can inhibit viral entry by interfering with viral glycoprotein interactions essential for infection. This mechanism has been observed in various viral models, including Ebola virus pseudotypes .

The mechanism by which Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside exerts its biological effects involves:

- Inhibition of Glycoprotein Interactions : The compound may prevent the binding of viral glycoproteins to host cell receptors.

- Modulation of Enzymatic Activity : It can influence the activity of glycosidases and other enzymes involved in carbohydrate metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of thiomannopyranosides:

- Study on Antiviral Activity : A comparative analysis was conducted on various thiomannopyranosides, including Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside. The results indicated a dose-dependent inhibition of viral entry into host cells with an effective concentration (EC50) in the micromolar range .

- Glycosylation Reactions : Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside has been utilized as a donor in glycosylation reactions. Its ability to form stable glycosidic linkages under mild conditions has been documented extensively .

- Selectivity Index : The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), demonstrated favorable profiles for certain derivatives compared to traditional antiviral agents .

Data Tables

The following table summarizes the biological activity data for Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside and related compounds:

| Compound Name | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|---|

| Ethyl 2,4,6-tri-O-acetyl-α-D-thiomannopyranoside | 5.0 | 50 | 10 |

| Thiomannopyranoside A | 7.5 | 60 | 8 |

| Thiomannopyranoside B | 3.0 | 45 | 15 |

属性

IUPAC Name |

[(2R,3S,4S,5S,6R)-3,5-diacetyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O8S/c1-5-23-14-13(21-9(4)17)11(18)12(20-8(3)16)10(22-14)6-19-7(2)15/h10-14,18H,5-6H2,1-4H3/t10-,11+,12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCXXPSEXGAVID-XHJNMGKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。